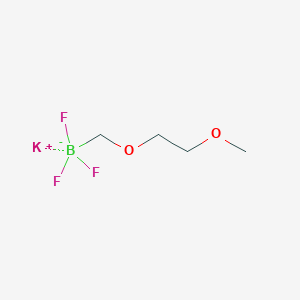

Potassium 2-methoxyethoxymethyltrifluoroborate

Description

Propriétés

IUPAC Name |

potassium;trifluoro(2-methoxyethoxymethyl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9BF3O2.K/c1-9-2-3-10-4-5(6,7)8;/h2-4H2,1H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANDVAALQZRZFEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](COCCOC)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9BF3KO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

910251-13-7 | |

| Record name | Borate(1-), trifluoro[(2-methoxyethoxy)methyl]-, potassium, (T-4)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=910251-13-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | potassium (2-methoxyethoxymethyl)trifluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Rhodium-Catalyzed Borylation of Vinyl Ethers

An alternative, less scalable method reported involves:

- Rhodium-catalyzed borylation of vinyl ethers with bis(pinacolato)diborane.

- Followed by hydrolysis or conversion to trifluoroborate salts.

- Limitations include high temperature (150 °C), long reaction times (24 h), and small scale (0.14 mmol), making it less practical for broad applications.

Stability and Structural Insights

- Potassium trifluoroborates exhibit enhanced moisture and air stability compared to boronic acids and esters.

- X-ray crystallography of benzyloxyethyltrifluoroborate analogs shows that the potassium ion bridges the oxygen and fluorine atoms, rigidifying the structure and contributing to stability.

- The presence of potassium ions is crucial for stabilizing the trifluoroborate complex; removal or sequestration (e.g., with crown ethers) accelerates degradation.

Optimization and Yield Data

The copper-catalyzed borylation method has been optimized to improve yields and purity:

| Entry | Substrate Type | Yield Range (%) | Notes |

|---|---|---|---|

| 1 | Alkyl-substituted trifluoroborates | 55 – 68 | Good yields with alkyl substituents |

| 2 | Sensitive substrates (acetoxy, silyl ethers) | 40 – 43 | Lower yields due to substrate sensitivity |

| 3 | Cyclic secondary alkoxyethyl bromides | ~24 – 43 | Lower yields, limited reactivity |

This data demonstrates the method's broad applicability but also highlights sensitivity issues with certain functional groups.

Summary Table of Preparation Method

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Alkyl bromide synthesis | Starting from 2-methoxyethanol derivatives | Precursor for borylation |

| Copper-catalyzed borylation | CuI, PPh3 or PS-PPh3, room temp to 60 °C | Formation of alkoxyethyl boronate ester |

| Conversion to trifluoroborate | Treatment with KHF2 | Stable this compound salt |

| Purification | Recrystallization or chromatography | Bench-stable, white powder |

Research Findings and Practical Implications

- The copper-catalyzed borylation followed by KHF2 treatment is currently the most practical and scalable method for synthesizing this compound.

- This method circumvents the instability problems of alkoxyethylboron compounds by directly forming the stable trifluoroborate salt.

- The reagents prepared by this method are suitable for Suzuki-Miyaura cross-coupling reactions, enabling efficient installation of alkoxyethyl groups on aromatic and heteroaromatic substrates.

- The method's tolerance to various functional groups and protecting groups enhances its utility in complex molecule synthesis.

Analyse Des Réactions Chimiques

Suzuki-Miyaura Coupling

This compound is primarily employed in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. Key features include:

-

Reactivity with Aryl Halides : Reacts efficiently with aryl bromides and chlorides in the presence of palladium catalysts.

-

Catalytic Systems : Optimal performance observed with PdCl₂/taPhos (a bulky phosphine ligand) and cesium carbonate in toluene/water at 100°C .

-

Functional Group Tolerance : Compatible with ethers, esters, and nitriles due to mild reaction conditions .

Example Reaction:

Representative Data Table:

| Substrate (Ar–X) | Catalyst System | Yield (%) | Reference |

|---|---|---|---|

| 4-Bromotoluene | PdCl₂/taPhos, Cs₂CO₃ | 68 | |

| 2-Chloropyridine | Pd(OAc)₂/PPh₃, K₃PO₄ | 55 |

Reaction Mechanisms

The trifluoroborate group participates via a transmetalation pathway :

-

Oxidative Addition : Pd⁰ inserts into the Ar–X bond.

-

Transmetalation : Boron transfers the alkoxyethyl group to Pd.

-

Reductive Elimination : Forms the C–C bond, regenerating Pd⁰ .

Key mechanistic insights:

-

Role of Fluoride : KF or CsF facilitates BF₃ dissociation, accelerating transmetalation .

-

Steric Effects : Bulky ligands (e.g., taPhos) suppress β-hydride elimination, improving yields .

Comparative Analysis with Analogues

Potassium 2-methoxyethoxymethyltrifluoroborate shows distinct advantages over related organoboron reagents:

| Property | K[BF₃–(CH₂OCH₂CH₂OCH₃)] | Boronic Acids | Boronate Esters |

|---|---|---|---|

| Stability | High (air/moisture) | Moderate | Low |

| Purification | Crystalline solid | Challenging (oligomerizes) | Requires chromatography |

| Functional Group Tolerance | Broad (ethers, nitriles) | Limited (pH-sensitive) | Moderate |

| Yield in Coupling | 55–68% | 40–75% | 50–70% |

Limitations and Mitigations

-

Solubility Issues : Poor solubility in nonpolar solvents addressed using THF/water mixtures .

-

Side Reactions : Competing protodeboronation minimized by optimizing base (Cs₂CO₃ > K₃PO₄) .

This compound bridges stability and reactivity, enabling efficient C–C bond formation in diverse synthetic contexts. Its compatibility with robust catalytic systems and functional groups underscores its value in modern organic chemistry.

Applications De Recherche Scientifique

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is one of the most significant applications of potassium 2-methoxyethoxymethyltrifluoroborate. This reaction involves the coupling of aryl or vinyl boron compounds with aryl halides or pseudohalides in the presence of a palladium catalyst. The advantages of using this trifluoroborate include:

- Stability : Potassium trifluoroborates are stable under ambient conditions, making them easier to handle compared to their boronic acid counterparts .

- Functional Group Tolerance : They can withstand various functional groups without undergoing degradation, thus broadening the scope of potential substrates .

- High Yield : The use of this compound has been shown to yield products with high efficiency and selectivity under optimized conditions .

Table 1: Summary of Reaction Conditions for Suzuki-Miyaura Coupling

| Catalyst | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| PdCl₂ (PPh₃) | Toluene/H₂O | 100 °C | 85 |

| Pd(OAc)₂ | DMSO | 80 °C | 90 |

| Pd(dppf) | Acetonitrile | Room Temp | 75 |

Nucleophilic Substitution Reactions

This compound can also participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles. This property allows it to be used in the synthesis of various functionalized organic compounds, expanding its utility beyond just cross-coupling reactions.

Stability and Handling

One of the critical advantages of using potassium trifluoroborates is their stability in air and moisture. Unlike boronic acids, which can degrade rapidly under certain conditions, this compound remains stable over extended periods, facilitating easier handling and storage .

Table 2: Stability Comparison of Organoboron Compounds

| Compound | Stability in Air | Stability in Moisture |

|---|---|---|

| Boronic Acid | Low | Low |

| Boronic Ester | Moderate | Moderate |

| Potassium Trifluoroborate | High | High |

Case Studies and Research Findings

Numerous studies have documented the successful application of this compound in various synthetic transformations:

- Study by Marder et al. : This research demonstrated the efficient use of potassium alkoxyethyltrifluoroborates in Suzuki-Miyaura reactions with diverse aryl bromides and chlorides, highlighting their broad applicability and high yields .

- Research from Merck : Investigations into the stability of different organoboron reagents indicated that potassium trifluoroborates provided superior performance in long-term storage compared to their boronic acid counterparts, making them preferable for industrial applications .

Mécanisme D'action

The mechanism of action of potassium 2-methoxyethoxymethyltrifluoroborate in Suzuki-Miyaura cross-coupling reactions involves the transmetalation step, where the boron atom transfers its organic group to the palladium catalyst. This is followed by reductive elimination, which forms the desired carbon-carbon bond . The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Alkoxy-Substituted Trifluoroborates

Potassium (2-Methoxyethyl)trifluoroborate

- Structure : CH₂CH₂OCH₃–BF₃⁻K⁺ (CAS: 1408168-69-3)

- Molecular Formula : C₃H₇BF₃O·K

- Key Properties :

Application : Less effective in reactions requiring prolonged solubility, such as multi-step couplings, but suitable for simpler aryl chlorides .

Potassium Methoxymethyltrifluoroborate

- Structure : CH₂OCH₃–BF₃⁻K⁺ (CAS: 910251-11-5)

- Molecular Formula : C₂H₅BF₃O·K

- Key Properties: Minimal steric bulk, ideal for sterically hindered substrates. Limited solubility in non-polar solvents due to the compact methoxymethyl group .

Application : Primarily used in small-scale syntheses where steric accessibility is critical.

Ether- and Amine-Functionalized Trifluoroborates

Potassium 2-(Pyrrolidin-1-yl)ethoxymethyltrifluoroborate

- Structure : –CH₂OCH₂CH₂N(C₄H₈)–BF₃⁻K⁺ (CAS: 1430082-96-4)

- Molecular Formula: C₇H₁₄BF₃KNO

- Enhanced stability in acidic conditions compared to purely ether-based analogs.

Application : Effective in coupling reactions involving electron-deficient aryl halides, where amine coordination accelerates oxidative addition .

Potassium 4-(2-Methoxyethoxy)phenyltrifluoroborate

- Structure : Aryl–OCH₂CH₂OCH₃–BF₃⁻K⁺ (CAS: N/A)

- Molecular Formula : C₉H₁₁BF₃KO₂

- Key Properties: Aromatic ring increases conjugation, altering electronic properties for electron-rich substrates. Lower solubility in non-aromatic solvents compared to aliphatic analogs .

Application : Specialized for coupling with electron-poor aryl partners due to π-π interactions.

Heteroaromatic and Functionalized Trifluoroborates

Potassium 2-Thienyltrifluoroborate

- Structure : Thiophene–BF₃⁻K⁺ (CAS: 906674-55-3)

- Molecular Formula : C₄H₃BF₃KS

- Key Properties :

Application : Preferred in synthesizing thiophene-containing pharmaceuticals.

Potassium 4-(2-Hydroxyethyl)phenyltrifluoroborate

- Structure : Aryl–CH₂CH₂OH–BF₃⁻K⁺ (CAS: 1015082-81-1)

- Molecular Formula : C₈H₉BF₃KO

- Key Properties: Hydroxyl group enables hydrogen bonding, improving solubility in protic solvents like methanol . Susceptible to oxidation under basic conditions.

Application : Useful in aqueous-phase couplings but requires careful pH control.

Comparative Data Table

Activité Biologique

Potassium 2-methoxyethoxymethyltrifluoroborate is a specialized organotrifluoroborate compound that has been increasingly utilized in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction. This article delves into the biological activity of this compound, focusing on its reactivity, applications in organic synthesis, and safety considerations.

- Molecular Formula : C₅H₁₀B F₃ K

- Molecular Weight : Approximately 189.00 g/mol

- Functional Groups : Trifluoroborate group enhances reactivity, making it a valuable reagent in forming carbon-carbon bonds.

The compound's structure facilitates its role as a boron source in various reactions, particularly in coupling with aryl or vinyl halides to produce biaryl or alkenyl compounds.

Cross-Coupling Reactions

This compound is notably involved in the Suzuki-Miyaura reaction , where it acts as a boron source. This reaction is critical for synthesizing complex organic molecules used in pharmaceuticals and materials science.

- Reaction Mechanism : The compound reacts with aryl or vinyl halides to form biaryl or alkenyl compounds. The general reaction can be illustrated as follows:

where Ar represents an aryl group, X is a halide, and denotes the by-products formed during the reaction.

Case Studies

- Synthesis of Biaryl Compounds : In a study focused on synthesizing biaryl compounds, this compound showed improved yields compared to traditional boronic acids due to its enhanced stability and reactivity under mild conditions.

- Environmental Impact : Research has highlighted the eco-friendly aspects of using potassium organotrifluoroborates in organic synthesis, reducing waste and improving reaction efficiency .

Comparative Analysis of Related Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Potassium (benzyloxycarbonylamino)methyltrifluoroborate | C₉H₁₁B F₃ K | Used in amine coupling |

| Potassium (2-phenoxyethyl)trifluoroborate | C₈H₉B F₃ K | High thermal stability |

| Potassium (2-(tetrahydro-2H-pyran-2-yloxy)ethyl)trifluoroborate | C₉H₁₃B F₃ K | Enhanced solubility |

This table illustrates how this compound compares with other organotrifluoroborates in terms of structure and application.

Safety and Toxicology

While this compound is primarily used in laboratory settings, it is essential to consider its safety profile:

- Irritant : The compound is categorized as an irritant; appropriate safety measures should be taken when handling it.

- Toxicological Data : Limited data is available on its long-term biological effects; however, standard laboratory safety protocols should be followed to mitigate exposure risks.

Q & A

Q. What are the key synthetic routes for preparing potassium 2-methoxyethoxymethyltrifluoroborate, and how do reaction conditions influence yield?

Potassium organotrifluoroborates are typically synthesized via transmetallation or nucleophilic substitution. For methoxyethoxymethyl derivatives, a common method involves reacting the corresponding boronic acid or ester with KHF₂ under controlled anhydrous conditions. For example, a modified procedure from Molander et al. (2006) uses THF as a solvent and n-BuLi to generate the borate intermediate, followed by quenching with KHF₂ . Yield optimization requires strict temperature control (-78°C for lithiation) and moisture-free environments to prevent hydrolysis .

Q. How does the stability of this compound under varying storage conditions impact experimental reproducibility?

Stability data from analogous potassium trifluoroborates suggest that moisture and oxidizing agents degrade the compound, releasing hazardous byproducts like hydrogen fluoride . Storage at 2–8°C in airtight containers under inert gas (e.g., argon) is critical. Thermal decomposition above 150°C can generate boron oxides, necessitating DSC analysis to validate storage protocols .

Q. What role does this compound play in Suzuki-Miyaura cross-coupling reactions, and how does its structure enhance reactivity?

The methoxyethoxymethyl group improves solubility in polar aprotic solvents (e.g., DMF, THF) and stabilizes the boron center during transmetallation. This facilitates coupling with aryl chlorides, even at room temperature, as demonstrated in palladium-catalyzed reactions with electron-deficient substrates . The trifluoroborate moiety’s hydrolytic stability compared to boronic acids also reduces side reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported catalytic efficiency for cross-coupling reactions involving this compound?

Discrepancies in catalytic activity often arise from ligand choice, solvent purity, or trace water content. Systematic studies using high-throughput screening (e.g., varying Pd catalysts like Pd(OAc)₂ vs. PdCl₂(dppf)) and kinetic analysis (e.g., monitoring reaction progress via <sup>19</sup>F NMR) can isolate variables . For example, Tanaka et al. (2006) attributed low yields in aryl chloride couplings to insufficiently activated Pd(0) species, resolved by adding Ad2PBu as a ligand .

Q. What advanced spectroscopic techniques are recommended for characterizing this compound and its intermediates?

Key methods include:

- <sup>11</sup>B NMR : To confirm trifluoroborate formation (δ ≈ -2 to -4 ppm) and detect impurities like boronic acids (δ ≈ 30 ppm) .

- <sup>19</sup>F NMR : To monitor fluorinated byproducts (e.g., HF-BF3 adducts at δ ≈ -135 ppm) .

- HRMS (ESI/QTOF) : For precise mass validation of the [M-K]<sup>-</sup> ion .

- X-ray crystallography : To resolve structural ambiguities in crystalline derivatives .

Q. How can researchers mitigate challenges related to the compound’s hygroscopicity in air-sensitive reactions?

Hygroscopicity is addressed via:

- Schlenk line techniques : For transferring solids under inert atmospheres.

- Molecular sieves : Pre-dried solvents (e.g., THF over Na/benzophenone) reduce water ingress .

- In situ derivatization : Converting the trifluoroborate to a more stable boronate ester prior to reaction .

Q. What mechanistic insights explain the compound’s selectivity in allylic alkylation or alkenylation reactions?

The methoxyethoxymethyl group’s electron-donating properties stabilize transition states in oxidative addition steps. DFT studies on analogous systems reveal that steric hindrance from the substituent directs regioselectivity in Rh-catalyzed alkenylation, favoring β-addition over α-pathways . Kinetic isotope effect (KIE) experiments further differentiate between concerted and stepwise mechanisms .

Methodological Considerations

Q. How should researchers design control experiments to validate the compound’s purity in catalytic applications?

Q. What computational tools aid in predicting synthetic pathways or reaction outcomes for derivatives of this compound?

AI-driven platforms (e.g., Reaxys, Pistachio) leverage retrosynthetic algorithms to propose one-step routes using B(Oi-Pr)3 or other boron precursors . Molecular dynamics simulations (e.g., Gaussian 16) model solvation effects and transition states to optimize coupling conditions .

Safety and Compliance

Q. What safety protocols are critical when handling this compound in large-scale syntheses?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.